molecular formula C16H16F3NO3S2 B3011110 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1396872-24-4

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B3011110
CAS No.: 1396872-24-4
M. Wt: 391.42
InChI Key: QQMGBILCLRZEJV-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H16F3NO3S2 and its molecular weight is 391.42. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Anticancer Applications

Benzenesulfonamide derivatives have been synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, a study by Küçükgüzel et al. (2013) developed novel derivatives and evaluated their activities, revealing that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Some derivatives also showed modest inhibition of HCV NS5B RdRp activity, suggesting their potential development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Enzyme Inhibition for Therapeutic Targets

Another significant area of research involves the synthesis of benzenesulfonamide derivatives as enzyme inhibitors. These compounds are designed to target specific enzymes such as kynurenine 3-hydroxylase, carbonic anhydrase, and various receptors, demonstrating potential therapeutic benefits in treating diseases related to enzyme dysregulation. For example, Casini et al. (2002) synthesized water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold, showing strong affinities towards carbonic anhydrase isozymes and effective intraocular pressure lowering in normotensive rabbits, indicating their utility in glaucoma treatment (A. Casini et al., 2002).

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S2/c17-16(18,19)12-3-1-4-13(9-12)25(22,23)20-10-15(21,11-6-7-11)14-5-2-8-24-14/h1-5,8-9,11,20-21H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMGBILCLRZEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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